

PAd-DalPhos: A Technical Guide to a Powerful Ligand in Catalysis

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Compound of Interest

Compound Name: PAd-DalPhos

Cat. No.: B6306810

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Introduction

PAd-DalPhos is a robust and versatile phosphine ligand integral to modern catalysis, particularly in nickel-catalyzed cross-coupling reactions. Its unique structural features contribute to its efficacy in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of **PAd-DalPhos**, including its chemical properties, supplier information, and detailed experimental applications for researchers, scientists, and professionals in drug development.

Core Properties and Supplier Information

PAd-DalPhos, a member of the DalPhos (DALhousie PHOSphine) ligand family, is commercially available and widely used in academic and industrial research.^{[1][2]} Below is a summary of its key identifiers and typical properties.

Property	Value
CAS Number	1902911-38-9
Chemical Name	8-[2-[Bis(2-methylphenyl)phosphino]phenyl]-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1 ^{3,7}]decane
Molecular Formula	C ₃₀ H ₃₄ O ₃ P ₂
Molecular Weight	504.54 g/mol
Appearance	White to off-white powder or crystals
Primary Supplier	Sigma-Aldrich (a part of Merck KGaA, Darmstadt, Germany)

Catalytic Applications and Performance

PAd-DalPhos has demonstrated exceptional performance as a ligand in various nickel-catalyzed cross-coupling reactions. It is particularly effective in the monoarylation of ammonia and the N-arylation of primary amides with (hetero)aryl (pseudo)halides.^[2] The ligand's design, featuring a cage phosphine (CgP) moiety, allows for high reactivity and selectivity.^{[1][3]}

Nickel-Catalyzed N-Arylation of Primary Amides

A notable application of **PAd-DalPhos** is in the nickel-catalyzed N-arylation of amides with (hetero)aryl electrophiles. The use of the air-stable precatalyst (**PAd-DalPhos**)Ni(o-tolyl)Cl enables the successful coupling of a wide range of primary amides and lactams with various (hetero)aryl chlorides, bromides, triflates, tosylates, mesylates, and sulfamates.^[4]

Entry	Amide	Aryl Electrophile	Base	Temp. (°C)	Yield (%)
1	Benzamide	4-Chlorotoluene	NaOtBu	110	95
2	Acetamide	1-Bromo-4-methoxybenzene	K ₃ PO ₄	110	88
3	Isobutyramide	4-Trifluoromethylchlorobenzene	CS ₂ CO ₃	110	92
4	2-Pyrrolidinone	3-Chloropyridine	NaOtBu	110	78

Data is representative and compiled from typical results found in the literature.

Experimental Protocol: General Procedure for Nickel-Catalyzed N-Arylation of Primary Amides

The following is a representative experimental protocol for the N-arylation of a primary amide with an aryl chloride using the **(PAd-DalPhos)Ni(o-tolyl)Cl** precatalyst.

Materials:

- **(PAd-DalPhos)Ni(o-tolyl)Cl** precatalyst
- Primary amide
- Aryl chloride
- Sodium tert-butoxide (NaOtBu)

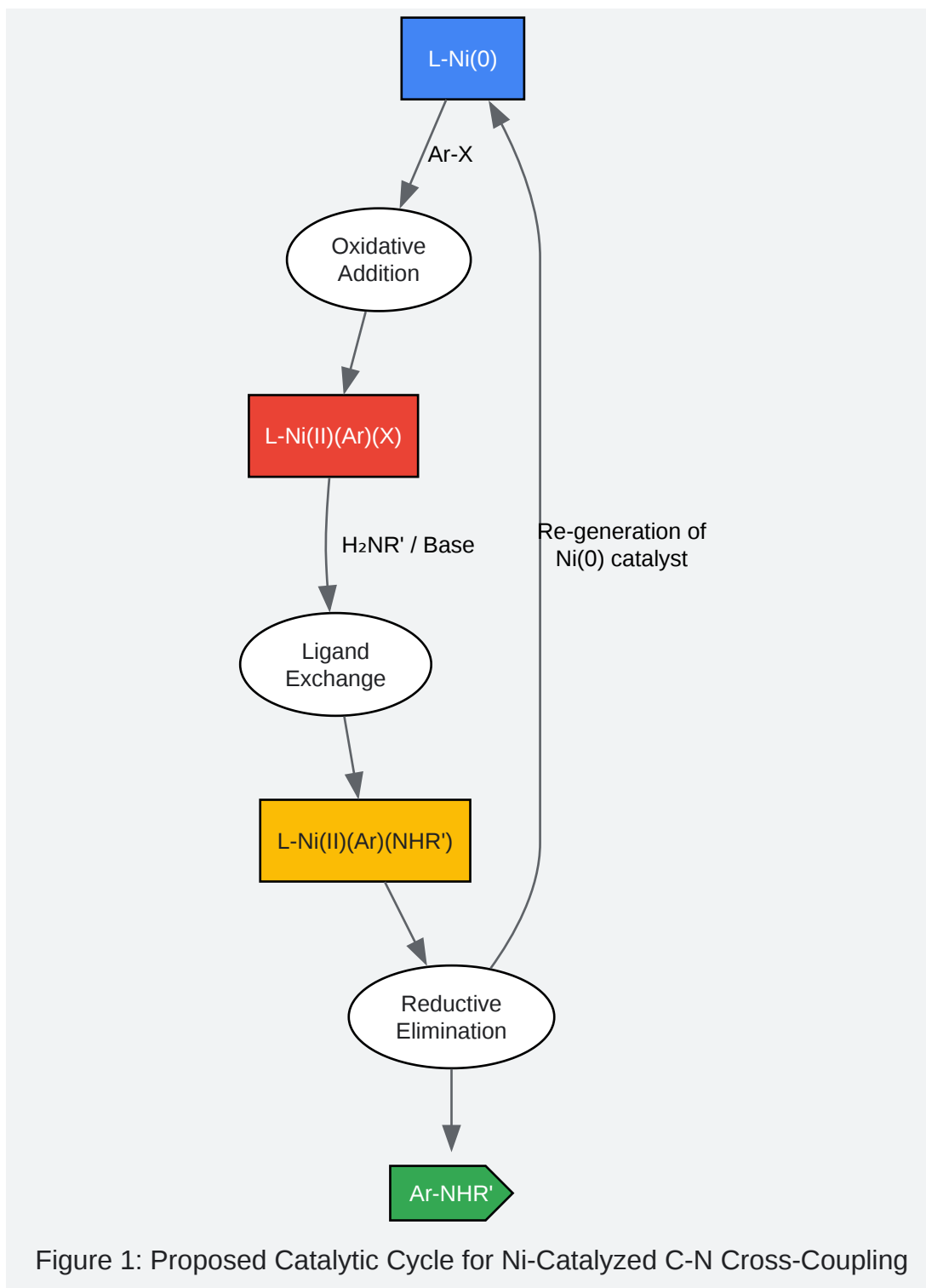
- Anhydrous toluene
- Schlenk tube or glovebox
- Standard laboratory glassware and purification supplies

Procedure:

- **Reaction Setup:** In an inert atmosphere (e.g., inside a glovebox), a Schlenk tube is charged with the (**PAd-DalPhos**)Ni(o-tolyl)Cl precatalyst (0.5-2 mol%), the primary amide (1.0 mmol), the aryl chloride (1.2 mmol), and NaOtBu (1.4 mmol).
- **Solvent Addition:** Anhydrous toluene (2 mL) is added to the Schlenk tube.
- **Reaction Conditions:** The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at 110 °C. The reaction mixture is stirred vigorously for 12-24 hours.
- **Workup:** After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated amide.

Catalytic Cycle and Workflow

The catalytic cycle for nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally proceeds through a Ni(0)/Ni(II) mechanism. The **PAd-DalPhos** ligand plays a crucial role in facilitating the key steps of oxidative addition and reductive elimination.



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Figure 1: Proposed Catalytic Cycle for Ni-Catalyzed C-N Cross-Coupling

The workflow for setting up a typical nickel-catalyzed cross-coupling reaction using **PAd-DalPhos** involves careful handling of air-sensitive reagents under an inert atmosphere.

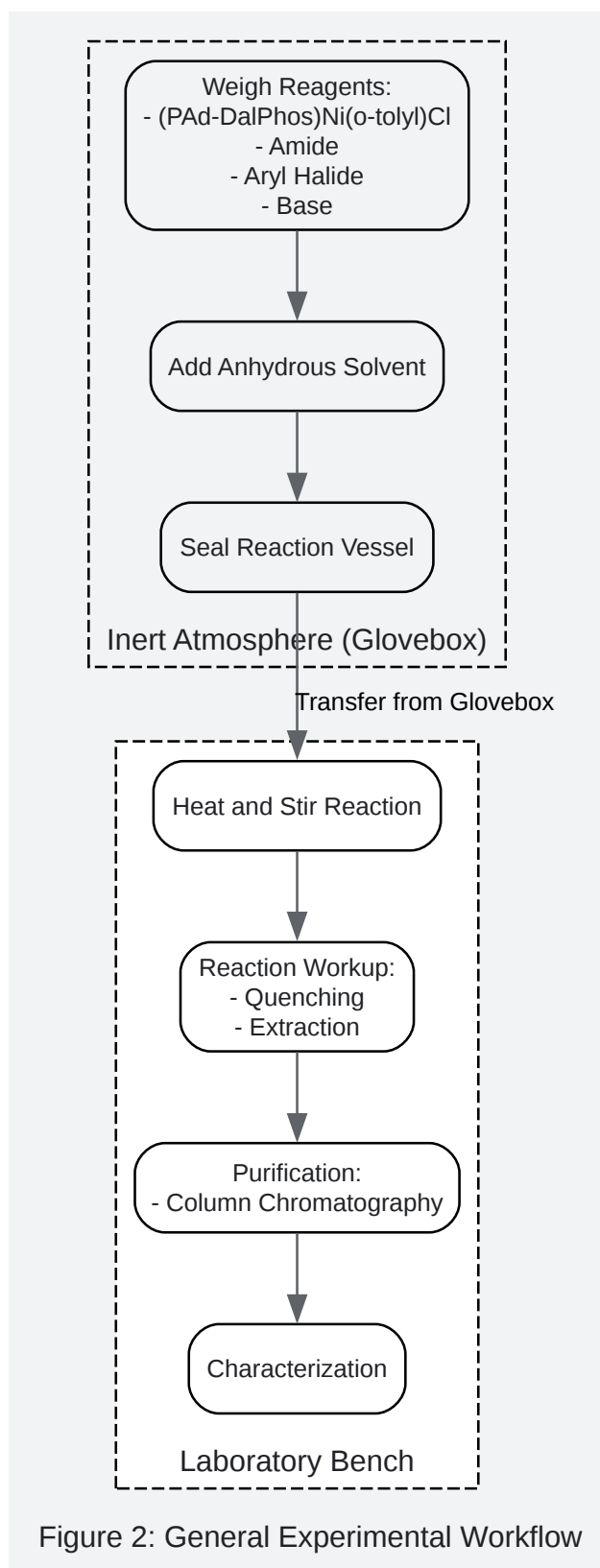


Figure 2: General Experimental Workflow

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Figure 2: General Experimental Workflow

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